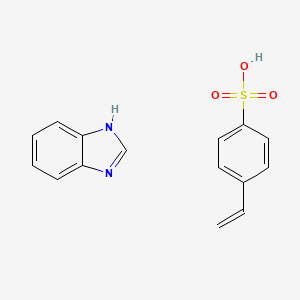![molecular formula C24H16O4 B12531075 (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] CAS No. 820233-83-8](/img/structure/B12531075.png)
(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with two 4-hydroxyphenyl methanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] typically involves the reaction of naphthalene-2,3-diol with bis(4-hydroxyphenyl)methanone under specific conditions. One common method includes the treatment of naphthalene-2,3-diol with epichlorohydrin to form an epoxy intermediate, which is then reacted with bis(4-hydroxyphenyl)methanone in the presence of a catalyst such as triethylbenzylammonium chloride (TEBAC) and a polymerization inhibitor like hydroquinone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of bis(4-hydroxyphenyl)methanol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mécanisme D'action
The mechanism of action of (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2,3-diol: A precursor in the synthesis of (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone].
Bis(4-hydroxyphenyl)methanone: Another precursor used in the synthesis.
Naphthalene-2,7-diylbis(oxy)dianiline: A structurally related compound with different functional groups.
Uniqueness
(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the design of new materials and biologically active molecules.
Propriétés
Numéro CAS |
820233-83-8 |
|---|---|
Formule moléculaire |
C24H16O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
[3-(4-hydroxybenzoyl)naphthalen-2-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C24H16O4/c25-19-9-5-15(6-10-19)23(27)21-13-17-3-1-2-4-18(17)14-22(21)24(28)16-7-11-20(26)12-8-16/h1-14,25-26H |
Clé InChI |
DMXDBTASWPIQCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Di(pyridin-2-yl)amino]benzonitrile](/img/structure/B12531001.png)


![Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12531029.png)




![3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12531063.png)


![5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione](/img/structure/B12531086.png)
